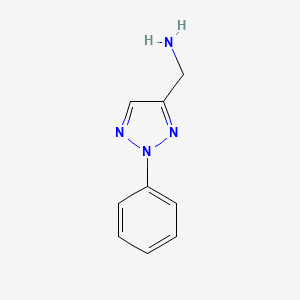

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine

Description

(2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine is a triazole derivative characterized by a phenyl group at the N2 position of the triazole ring and a methylamine substituent at the C4 position. Its structure enables diverse intermolecular interactions (e.g., hydrogen bonding, π-π stacking), which influence its physicochemical properties and bioactivity.

Properties

IUPAC Name |

(2-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTYDDGWHKTJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

General Principle of CuAAC

The CuAAC reaction, a cornerstone of "click chemistry," enables the synthesis of 1,2,3-triazoles via cycloaddition between azides and terminal alkynes. For (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine, this method involves designing an alkyne precursor bearing a protected amine group. Propargylamine derivatives (e.g., propargyl carbamate) react with 2-phenylazide under Cu(I) catalysis to form the triazole core, followed by deprotection to yield the primary amine.

Experimental Protocol and Optimization

In a representative procedure, 2-phenylazide (1.2 equiv) and N-Boc-propargylamine (1.0 equiv) are dissolved in a tert-butanol/water mixture (4:1 v/v). CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) are added, and the reaction is stirred at 25°C for 12 hours. The Boc-protected intermediate is isolated via extraction (CH₂Cl₂/H₂O) and purified by column chromatography (hexane/ethyl acetate, 3:1). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v, 2 hours) affords the target compound in 68–74% overall yield.

Critical Parameters:

Reductive Amination of 2-Phenyl-2H-1,2,3-Triazole-4-Carbaldehyde

Aldehyde Synthesis via Oxidation

The aldehyde precursor, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, is synthesized through periodate oxidation of D-glucose phenylosotriazole (II), as described in a 1948 thesis. Glucose phenylosazone (I), derived from sucrose hydrolysis and phenylhydrazine treatment, undergoes cyclization with CuSO₄ to form osotriazole (II). Subsequent oxidation with NaIO₄ cleaves the vicinal diol, yielding the aldehyde in 62% overall yield.

Reductive Amination Procedure

The aldehyde (1.0 equiv) is reacted with ammonium acetate (3.0 equiv) in methanol under reflux for 6 hours. Sodium cyanoborohydride (1.5 equiv) is added portionwise, and the mixture is stirred at 25°C for 24 hours. The crude product is purified via recrystallization (methanol/water, 7:3 v/v), achieving a 76% yield.

Mechanistic Insights:

Nucleophilic Substitution of 4-(Halomethyl)Triazole Derivatives

Synthesis of 4-(Chloromethyl)-2-Phenyl-2H-1,2,3-Triazole

The aldehyde is reduced to 4-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole using NaBH₄ in ethanol (0°C, 1 hour, 89% yield). The alcohol is then treated with thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane at 40°C for 3 hours to form the chloromethyl derivative.

Ammonia Displacement

The chloromethyl intermediate (1.0 equiv) is reacted with aqueous ammonia (28% w/w, 5.0 equiv) in acetonitrile at 80°C for 8 hours. After neutralization with HCl, the product is extracted with ethyl acetate and purified via silica gel chromatography (CH₂Cl₂/MeOH, 9:1), yielding 58% of the target amine.

Limitations:

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can modify the triazole ring or the phenyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the triazole nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of α-glycosidase, which is relevant for diabetes treatment.

Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine involves its interaction with specific molecular targets. For instance, as an α-glycosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels. The triazole ring and the phenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole-Based Derivatives

Triazole derivatives exhibit structural flexibility, allowing modifications that significantly alter their bioactivity and applications. Key analogs include:

Table 1: Comparison of Triazole Derivatives

Key Observations :

- Substituent Effects: The aldehyde group in 2b enhances α-glycosidase inhibition compared to the ester in 1a or the methanol group in 2a, likely due to stronger hydrogen-bonding interactions .

- Regioisomerism : Shifting the phenyl group from N2 (parent compound) to N1 (1a ) reduces bioactivity, emphasizing the importance of substitution patterns .

Intermolecular Interactions and Crystallographic Insights

The parent compound and its analogs exhibit distinct intermolecular interactions, as revealed by crystallographic studies:

- Parent Compound : Dominated by C–H⋯N and π-π interactions, contributing to rigid crystal packing .

- 2b (Carbaldehyde Derivative) : Forms classical O–H⋯O hydrogen bonds, enhancing stability and solubility .

- Binucleating Ligand Analogs : Derivatives like N-[(2-phenyl-2H-triazol-4-yl)methylene]-2-(2-(2-phenyl-2H-triazol-4-yl)ethyl)ethanamine (C₃₃H₃₃N₁₃) form five-membered imidazolidine rings and multiple π-π interactions, enabling applications in coordination chemistry .

Bioactivity Profiling and Structural Correlations

Evidence from bioactivity clustering studies (e.g., ) indicates that triazole derivatives with similar substituents (e.g., aldehydes, fluorophenyl groups) cluster into groups with comparable modes of action. For instance:

- High-Activity Cluster: Includes 2b, where the aldehyde group’s electrophilicity may facilitate covalent or strong non-covalent binding to α-glycosidase .

- Low-Activity Cluster : Includes 1a , where the ester group’s bulkiness and weaker hydrogen-bonding capacity reduce efficacy .

Biological Activity

(2-Phenyl-2H-1,2,3-triazol-4-yl)methylamine is a compound belonging to the triazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The compound exhibits a broad spectrum of biological activities:

- Antibacterial Activity : Triazole derivatives have shown effectiveness against various bacterial strains.

- Antiviral Activity : Research indicates potential in inhibiting viral replication.

- Antifungal Activity : The compound has demonstrated efficacy against fungal pathogens.

- Anticancer Activity : Notably, it has been investigated for its antiproliferative effects on cancer cell lines.

The mechanism by which (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine exerts its biological effects involves several biochemical pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of enzymes such as α-glycosidase, which is relevant in diabetes treatment.

- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Apoptosis Induction : Studies indicate that the compound can induce apoptosis in cancer cells through various pathways .

Anticancer Activity

A series of studies have evaluated the antiproliferative effects of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4e | MCF-7 | 0.56 |

| 4a | MCF-7 | 7.3 |

| 4b | MCF-7 | 16 |

These results suggest that modifications to the triazole structure can significantly enhance anticancer potency .

Antimicrobial Studies

In vitro studies have shown that (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the potential use of this compound as a lead in the development of new antimicrobial agents.

Synthetic Routes

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine typically involves click chemistry techniques such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for efficient and selective formation of the triazole ring structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine, and how are reaction conditions controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as the condensation of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with malononitrile derivatives under controlled conditions. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalysts (e.g., acetic acid). Monitoring via thin-layer chromatography (TLC) ensures reaction completion, while purification employs recrystallization or column chromatography. Yield optimization requires precise stoichiometry and exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine, and what key spectral markers should be analyzed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural elucidation. For example, the methylamine proton (-CH2NH2) appears as a singlet at δ ~3.8–4.2 ppm in NMR, while the triazole ring protons resonate at δ ~7.5–8.5 ppm. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 201.0885 for C10H10N4). Infrared (IR) spectroscopy identifies NH2 stretching (~3350 cm) and triazole C=N bands (~1600 cm) .

Advanced Research Questions

Q. How can crystallographic data resolve structure-activity relationships (SAR) in (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for bioactivity. For instance, hydrogen bonds (e.g., N–H···O) and π-π stacking between the phenyl and triazole moieties stabilize ligand-receptor binding. Software like SHELXL refines crystal structures, enabling analysis of bond angles and torsional strains that influence conformational stability .

Q. How can researchers reconcile contradictions in reported biological activities of triazole derivatives, such as varying α-glycosidase inhibition potencies?

- Methodological Answer : Discrepancies often arise from substituent effects. For example, fluorophenyl substitutions enhance inhibition by introducing electron-withdrawing groups, while methyl groups may sterically hinder binding. Comparative SAR studies using isosteric replacements, coupled with molecular docking (e.g., AutoDock Vina), can identify key pharmacophores. Validating assays under standardized conditions (pH, temperature) minimizes variability .

Q. What computational strategies predict the reactivity and stability of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine under varying pH or solvent conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict redox stability. Molecular dynamics (MD) simulations assess solvation effects in polar (water) vs. nonpolar (toluene) solvents. pKa prediction tools (e.g., MarvinSketch) estimate protonation states affecting solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.